molecular formula C13H17NO3 B3287669 benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 847416-97-1

benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B3287669
CAS No.: 847416-97-1
M. Wt: 235.28 g/mol
InChI Key: BTMUCLCAHZZORQ-UHFFFAOYSA-N
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Description

Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS 85705-26-6), also referred to as (3-hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester, is a cyclobutane-derived carbamate with a hydroxymethyl substituent on the cyclobutyl ring. This compound is structurally characterized by a strained four-membered cyclobutyl ring, a carbamate group (-OCONH-), and a benzyl ester moiety. The hydroxymethyl group (-CH₂OH) introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler carbamate derivatives.

Properties

IUPAC Name

benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-8-11-6-12(7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMUCLCAHZZORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

  • Oxidation: Converts the hydroxymethyl group to a carboxylic acid.
  • Reduction: Reduces the carbamate group to an amine.
  • Substitution Reactions: Facilitates nucleophilic substitutions leading to various derivatives.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe to study enzyme-substrate interactions. The carbamate group can form covalent bonds with nucleophilic residues in proteins, which may inhibit enzyme activity. This property makes it a candidate for studying mechanisms of action in enzymatic processes .

Medicine

This compound has been explored for its therapeutic properties:

  • Anti-inflammatory Activities: Preliminary studies suggest it may exhibit anti-inflammatory effects.
  • Anticancer Potential: Investigations into its ability to inhibit cancer cell proliferation are ongoing. Its mechanism involves interaction with specific molecular targets that may lead to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

  • Study on Enzyme Inhibition: A research article demonstrated that derivatives of this compound could effectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential in drug design .
  • Antimalarial Activity Exploration: Although primarily focused on related compounds, insights from studies on cyclopropyl carboxamides indicate that structural modifications similar to those found in this compound can lead to significant biological activity against malaria parasites .

Mechanism of Action

The mechanism of action of benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Table 1: Cyclobutyl Carbamates with Oxygen-Based Functional Groups

Compound Name Substituent Key Features Yield (%) Reference ID
This compound -CH₂OH (hydroxymethyl) Polar, hydrogen-bond donor; potential for increased solubility in polar solvents. N/A
Benzyl benzyl(2-oxocyclobutyl)carbamate (3a) =O (keto group) Electron-withdrawing keto group; synthesized via HCl-mediated reaction with 58% yield. NMR δ 205.3 (C=O) . 58
Benzyl methyl(2-oxocyclobutyl)carbamate (3b) =O (keto group) + -CH₃ Methyl substitution reduces polarity; reaction conditions similar to 3a. N/A

Key Differences :

  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to the keto group in 3a/3b, which may improve aqueous solubility.
  • The keto group in 3a/3b confers electrophilicity to the cyclobutane ring, enabling nucleophilic additions, whereas the hydroxymethyl group may participate in hydrogen bonding or esterification reactions .

Cyclobutyl Carbamates with Nitrogen-Containing Substituents

Table 2: Cyclobutyl Carbamates with Amino and Methylamino Groups

Compound Name Substituent Key Features CAS Number Reference ID
Benzyl N-[3-(methylamino)cyclobutyl]carbamate -NHCH₃ (methylamino) Basic tertiary amine; forms hydrochloride salts (e.g., CAS 2204290-99-1). 1201825-73-1
Benzyl N-(3-aminocyclobutyl)carbamate -NH₂ (amino) Primary amine; higher basicity than methylamino derivative. Potential for crosslinking. 1188264-84-7

Key Differences :

  • Nitrogen-containing substituents (e.g., -NH₂, -NHCH₃) introduce basicity, enabling salt formation (e.g., hydrochlorides in ). This contrasts with the hydroxymethyl group, which lacks protonatable sites but offers hydrogen-bonding capability.
  • Amino derivatives are likely more reactive in alkylation or acylation reactions compared to the hydroxymethyl analog .

Non-Cyclobutane Carbamates with Hydroxyl Groups

Table 3: Linear and Aromatic Hydroxycarbamates

Compound Name Structure Key Features CAS Number Reference ID
Benzyl N-(3-hydroxypropyl)carbamate -CH₂CH₂CH₂OH Linear chain; higher conformational flexibility. Lower ring strain. N/A
Benzyl 3-hydroxybenzylcarbamate -C₆H₄(OH)CH₂- Aromatic phenolic group; acidic proton (pKa ~10). 75383-61-8

Key Differences :

  • The phenolic group in benzyl 3-hydroxybenzylcarbamate introduces acidity, enabling pH-dependent solubility, unlike the neutral hydroxymethyl group in the target compound .

Biological Activity

Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known for its ability to interact with biological macromolecules. The structure can be represented as follows:

  • Chemical Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 235.28 g/mol

The biological activity of this compound primarily involves its interaction with nucleophilic sites on proteins and enzymes. The carbamate group can form covalent bonds with these sites, potentially inhibiting their activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to its targets.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. For instance, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. Studies have demonstrated that modifications in the benzyl group can influence the anticancer activity of related compounds, suggesting a potential pathway for therapeutic development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This property positions this compound as a candidate for further exploration in treating inflammatory diseases.

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits varying degrees of cytotoxicity against cancer cell lines such as HeLa and A549. The compound's effectiveness appears to correlate with its concentration and structural modifications .
  • Enzyme Inhibition Studies : The interaction of this compound with specific enzymes has been documented, revealing its potential as an enzyme inhibitor. For example, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair processes in cancer cells .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Benzyl N-(3-hydroxypropyl)carbamatePropyl instead of cyclobutylModerate anticancer activity
Benzyl N-(2-hydroxyethyl)carbamateEthyl groupLower anti-inflammatory effects compared to cyclobutyl
This compoundUnique cyclobutyl ringNotable anticancer and anti-inflammatory properties

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
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benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

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